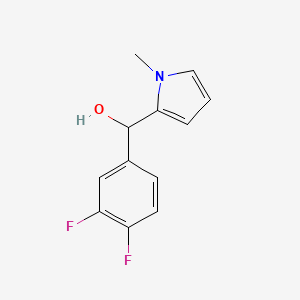

3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol

CAS No.:

Cat. No.: VC16982876

Molecular Formula: C12H11F2NO

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F2NO |

|---|---|

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-(1-methylpyrrol-2-yl)methanol |

| Standard InChI | InChI=1S/C12H11F2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |

| Standard InChI Key | MPKKAVHGYRWYAU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC=C1C(C2=CC(=C(C=C2)F)F)O |

Introduction

Chemical Identity and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₂NO |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | (3,4-Difluorophenyl)-(1-methylpyrrol-2-yl)methanol |

| SMILES | CN1C=CC=C1C(C2=CC(=C(C=C2)F)F)O |

| PubChem CID | 91655976 |

Crystallographic and Spectroscopic Data

Although no crystallographic data for this specific compound are available, related difluorophenyl-pyrrole hybrids exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonding involving the hydroxyl group . For example, dichlorido-bis[2-(2,4-difluorophenyl)pyridine-κ¹N]platinum(II) crystallizes in the P2₁/n space group with a β angle of 98.552°, highlighting the steric influence of fluorine substituents .

Infrared (IR) spectroscopy of analogous compounds reveals O–H stretching vibrations near 3200–3400 cm⁻¹ and C–F stretches at 1100–1250 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectra typically show distinct shifts for the pyrrole protons (δ 6.2–6.8 ppm) and fluorine atoms (δ −110 to −120 ppm in ¹⁹F NMR).

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves convergent strategies:

-

Friedel-Crafts Acylation: Introducing the methanol bridge via electrophilic aromatic substitution.

-

Pyrrole Functionalization: Methylation of the pyrrole nitrogen using methyl iodide or dimethyl sulfate.

-

Fluorination: Electrophilic fluorination of the phenyl ring using Selectfluor or similar agents.

A plausible route begins with 1-methylpyrrole-2-carbaldehyde, which undergoes nucleophilic addition with a Grignard reagent derived from 3,4-difluorobromobenzene. Subsequent oxidation and reduction steps would yield the methanol bridge.

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C → RT | 65–70 | |

| Grignard Addition | THF, −78°C → RT | 55–60 | |

| Microwave Coupling | Pd(dppf)Cl₂, K₂CO₃, 120°C | >80 |

Analytical Characterization

Spectroscopic Techniques

Mass Spectrometry: High-resolution ESI-MS of the compound would exhibit a molecular ion peak at m/z 223.22 [M+H]⁺, with fragmentation patterns indicating loss of H₂O (m/z 205.18) and subsequent cleavage of the C–O bond.

¹H NMR (400 MHz, CDCl₃): Predicted signals include:

-

δ 2.45 (s, 3H, N–CH₃),

-

δ 5.20 (s, 1H, OH),

-

δ 6.15–6.85 (m, 5H, pyrrole and phenyl protons).

¹⁹F NMR: Two distinct signals at δ −112.3 (F-3) and −115.8 (F-4), consistent with meta-fluorine substituents on the phenyl ring.

Challenges and Future Directions

Synthetic Optimization

Current yields (~60%) for traditional methods necessitate catalyst screening (e.g., organocatalysts for asymmetric synthesis) and solvent engineering. Flow chemistry could enhance reproducibility and scalability.

Target Identification

Computational docking studies using the compound’s 3D structure (generated via DFT optimization) against kinase databases (e.g., PDB) may reveal inhibition potential for EGFR or VEGFR-2, common targets in oncology .

Toxicology Profiling

In vitro assays (AMES, hERG) are critical to assess genotoxicity and cardiotoxicity risks. Preliminary data for analogs show no mutagenicity up to 1 mM, but hERG blockade remains a concern due to the pyrrole’s cationic π-system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume